DprE1-IN-1

Übersicht

Beschreibung

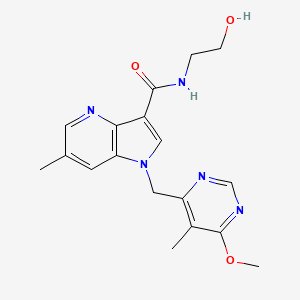

AZ 7371 is a non-covalent inhibitor of decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1; IC50 = 10 nM), an enzyme involved in mycobacterial cell wall biogenesis. It inhibits wild-type M. smegmatis DprE1 and DprE1 harboring the drug-resistance mutation C394G (IC50 = 0.01 µM for both) but not the Y321H mutation (IC50 = >10 µM). AZ 7371 is active against wild-type M. tuberculosis DprE1 (MIC = 1.56 µM) and M. tuberculosis harboring C387S or C387G mutations (MICs = 0.39 and 0.78 µM, respectively), which confer resistance to the antibiotic BTZ043, but not the Y314H mutation (MIC = >200 µM). It is selective for these targets over Gram-positive and Gram-negative bacteria but does inhibit phosphodiesterase 6 (PDE6; IC50 = 4 µM).

AZ7371, is a a novel non-covalent DprE1 inhibitor.

Wissenschaftliche Forschungsanwendungen

Tuberkulose-Behandlung

DprE1-IN-1 ist ein nicht-kovalenter Inhibitor der Decaprenylphosphoryl-β-D-Ribose-2'-Epimerase (DprE1), einem Enzym, das an der Biogenese der Mykobakterien-Zellwand beteiligt ist {svg_1} {svg_2}. Es hat sich gezeigt, dass es gegen Mycobacterium tuberculosis mit einem MIC-Bereich von 0,78-3,12 µM aktiv ist und eine Wirksamkeit in einem Nagetiermodell der Tuberkulose zeigt {svg_3} {svg_4}.

Studie zur Arzneimittelresistenz

This compound wurde in Studien zur Untersuchung der Arzneimittelresistenz bei Tuberkulose verwendet. Es hemmt wildtypisches M. smegmatis DprE1 und DprE1, das die arzneimittelresistente Mutation C394G trägt, jedoch nicht die Mutation Y321H {svg_5}.

Zellwandbiosynthese

This compound spielt eine entscheidende Rolle bei der Biosynthese der Mykobakterien-Zellwand. Es hemmt DprE1, ein kritisches Flavoenzym in Mycobacterium tuberculosis, das einen wichtigen Schritt bei der Produktion von Lipoarabinomannan und Arabinogalactan katalysiert, die beide für die Biosynthese der Zellwand essentiell sind {svg_6}.

Pharmakokinetikstudie

This compound wurde in Pharmakokinetikstudien verwendet. Das Bill & Melinda Gates Medical Research Institute startete eine Phase-2a-Studie zur Dosiseskalation, kontrollierten, randomisierten Bewertung der Sicherheit, der frühen bakteriziden Aktivität (EBA) und der Pharmakokinetik von TBA-7371 bei erwachsenen Patienten mit Rifampicin-sensibler Lungentuberkulose {svg_7}.

Studie zur Arzneimittel-Arzneimittel-Wechselwirkung

Die TB Alliance startete eine Phase-1-Studie, teilweise verblindet, Placebo-kontrolliert, randomisiert, kombiniert mit einer einzigen aufsteigenden Dosis mit einer Nahrungseffekt-Kohorte und mehreren aufsteigenden Dosen sowie einer Arzneimittel-Arzneimittel-Wechselwirkungsstudie, um die Sicherheit, Verträglichkeit, Pharmakokinetik und die pharmakokinetische Wechselwirkung zwischen TBA-7371 mit Midazolam und Bupropion bei gesunden erwachsenen Probanden zu bewerten {svg_8}.

Inhibitor-Design

This compound wurde beim Design und der Optimierung zukünftiger DprE1-Inhibitoren eingesetzt, was die Entwicklung verbesserter Analoga zur Bekämpfung von Tuberkulose ermöglichte {svg_9}.

Wirkmechanismus

Target of Action

DprE1-IN-1, also known as AZ-7371, TBA-7371, AZ7371, or N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, primarily targets the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase 1 (DprE1) . DprE1 is a critical flavoenzyme in Mycobacterium tuberculosis, catalyzing a vital step in the production of lipoarabinomannan and arabinogalactan, both of which are essential for cell wall biosynthesis .

Mode of Action

This compound interacts with DprE1, inhibiting its function. DprE1 is a FAD-dependent enzyme that converts decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) by oxidation . The inhibition of DprE1 by this compound disrupts this process, affecting the synthesis of key components of the mycobacterial cell wall .

Biochemical Pathways

The inhibition of DprE1 affects the biosynthesis of arabinogalactan and lipoarabinomannan, two key components of the mycobacterial cell wall . These molecules are essential for the growth and persistence of Mycobacterium tuberculosis . By inhibiting DprE1, this compound disrupts these biochemical pathways, potentially leading to the death of the bacteria .

Pharmacokinetics

It is also known to have low hERG channel inhibition, which suggests a lower risk of cardiotoxicity .

Result of Action

The inhibition of DprE1 by this compound disrupts the biosynthesis of key components of the mycobacterial cell wall . This disruption can lead to the death of Mycobacterium tuberculosis, making this compound a potential anti-tubercular agent .

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c1-11-6-15-16(20-7-11)13(17(25)19-4-5-24)8-23(15)9-14-12(2)18(26-3)22-10-21-14/h6-8,10,24H,4-5,9H2,1-3H3,(H,19,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRYGTNDKXIPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)OC)C)C(=O)NCCO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1494675-86-3 | |

| Record name | TBA-7371 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1494675863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TBA-7371 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TBA-7371 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3T98GBE3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide](/img/structure/B605653.png)

![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate](/img/structure/B605663.png)

![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)